molecular formula C18H12O5 B14507408 7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate CAS No. 64402-45-5

7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate

Cat. No.: B14507408
CAS No.: 64402-45-5
M. Wt: 308.3 g/mol
InChI Key: ACXNFOXCZMVWKM-UHFFFAOYSA-N
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Description

7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products with medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate typically involves multi-step reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . This method is efficient and yields high purity products. Another approach involves a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one with active methylene compounds .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of microwave irradiation and one-pot reactions are advantageous due to their efficiency and scalability. Additionally, the absence of metal catalysts and simple workup procedures make these methods environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: One functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts such as ZnO . Reaction conditions often involve microwave irradiation, which accelerates the reaction process and improves yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can yield 3-amino-benzopyrano[4,3-c]pyrazoles .

Scientific Research Applications

7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it has shown promising human Chk1 kinase growth inhibition, which is crucial for cell cycle regulation and DNA damage response . The compound’s ability to inhibit this kinase suggests its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate apart is its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.

Properties

CAS No.

64402-45-5

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

(7-oxo-5H-isochromeno[4,3-b]chromen-10-yl) acetate

InChI

InChI=1S/C18H12O5/c1-10(19)22-12-6-7-14-15(8-12)23-17-13-5-3-2-4-11(13)9-21-18(17)16(14)20/h2-8H,9H2,1H3

InChI Key

ACXNFOXCZMVWKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C4=CC=CC=C4CO3

Origin of Product

United States

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